4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYLBENZAMIDE
Overview
Description
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYLBENZAMIDE is a complex organic compound featuring a benzamide core substituted with pyrazole rings
Preparation Methods
The synthesis of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYLBENZAMIDE typically involves multi-step organic reactions. The synthetic route may include:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Nitration and Chlorination: Introduction of nitro and chloro groups to the pyrazole rings can be achieved using nitrating agents like nitric acid and chlorinating agents such as thionyl chloride.
Coupling Reactions: The pyrazole derivatives are then coupled with benzamide derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Chemical Reactions Analysis
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYLBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole rings may also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and pyrazole-containing molecules. Compared to these compounds, 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYLBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
- 4-CHLORO-3-NITROBENZAMIDE
- 1-ETHYL-3-NITROPYRAZOLE
- N-METHYLBENZAMIDE
These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Properties
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[(1-ethylpyrazol-3-yl)methyl]-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O3/c1-3-23-9-8-15(20-23)11-22(2)18(26)14-6-4-13(5-7-14)10-24-12-16(19)17(21-24)25(27)28/h4-9,12H,3,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDFWWMEYJFPCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CN(C)C(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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